Burrodin
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Overview
Description
Burrodin is a pseudoguaianolide that is decahydroazuleno[6,5-b]furan-2(3H)-one substituted by a hydroxy group a position 7, an oxo group at position 5, methyl groups at positions 4a and 8 and a methylidene group at position 3. It has been isolated from the aerial parts of Inula hupehensis. It has a role as a metabolite, a plant metabolite and an anti-inflammatory agent. It is a pseudoguaianolide, a gamma-lactone, a cyclic ketone, an organic heterotricyclic compound and a secondary alcohol.
Scientific Research Applications
Germination Effects
Burrodin, along with other sesquiterpenes, has been studied for its impact on seed germination. Research findings indicate that burrodin can both inhibit and promote germination in various plant species, demonstrating its significant influence on plant growth processes. The specific effects of burrodin are dependent on the concentration and the particular plant species or cultivars involved, highlighting its complex interaction with the biological mechanisms of seed germination (Fischer, Weidenhamer, & Bradow, 1989).
Climate Data Modeling
In a separate context, the term "burr" has been associated with the Modified Generalized Burr Density Function, which has been used to model climatic variables such as total rainfall and temperature. This statistical approach has been applied to address the skewness in climate data series, providing a robust framework for understanding environmental changes and ecosystem dynamics. The Modified Generalized Burr Density Function is recommended for modeling skewed datasets, reflecting its utility in environmental and climatic research (Osowole, Ayoola, & Bello, 2013).
Sediment Tracing and Chronometry
The term "burr" has also been associated with research in sedimentology, where pollen analysis is used as a chronometer and sediment tracer. In studies conducted at Burrinjuck Reservoir, Australia, pollen analysis has enabled the identification of each year's sediment and the tracing of sediment to its source. This approach has provided valuable insights into the sedimentological dynamics of the reservoir, demonstrating the interdisciplinary applications of pollen analysis in both paleoenvironmental reconstruction and sedimentological research (Clark, 1986).
properties
CAS RN |
20555-02-6 |
---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(3aR,5S,5aS,6S,8aS,9aR)-6-hydroxy-5,8a-dimethyl-1-methylidene-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,7-b]furan-2,8-dione |
InChI |
InChI=1S/C15H20O4/c1-7-4-11-9(8(2)14(18)19-11)6-15(3)12(17)5-10(16)13(7)15/h7,9-11,13,16H,2,4-6H2,1,3H3/t7-,9+,10-,11+,13+,15+/m0/s1 |
InChI Key |
HSNYUOAAQCCKRP-UGKIOTTESA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H](C[C@]3([C@H]1[C@H](CC3=O)O)C)C(=C)C(=O)O2 |
SMILES |
CC1CC2C(CC3(C1C(CC3=O)O)C)C(=C)C(=O)O2 |
Canonical SMILES |
CC1CC2C(CC3(C1C(CC3=O)O)C)C(=C)C(=O)O2 |
Other CAS RN |
20555-02-6 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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